2,4,5-Trichlorothioanisole

Description

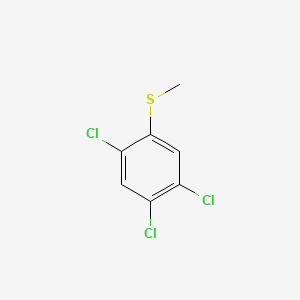

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-5-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3S/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDHTEMSFGMSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194443 | |

| Record name | Methyl 2,4,5-trichlorophenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4163-78-4 | |

| Record name | 1,2,4-Trichloro-5-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4,5-trichlorophenyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004163784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,4,5-trichlorophenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,4,5-trichlorophenyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2,4,5-TRICHLOROPHENYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A1G9VO987 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4,5-Trichlorothioanisole CAS number and properties

An In-depth Technical Guide to 2,4,5-Trichlorothioanisole

Introduction

This compound, also known as methyl 2,4,5-trichlorophenyl sulfide, is a halogenated aromatic sulfide. While not a household name, this compound serves as a crucial and versatile intermediate in synthetic organic chemistry. Its specific substitution pattern—three chlorine atoms on the benzene ring and a methylthio group—provides a unique combination of reactivity and structural foundation. This makes it a valuable building block for the synthesis of more complex molecules, including agrochemicals and, significantly, pharmacologically active compounds. For researchers and professionals in drug development, understanding the properties, synthesis, and reactivity of such intermediates is paramount for the rational design of novel chemical entities. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its practical application in a laboratory setting.

Section 1: Chemical Identity and Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of its application in research. These properties dictate storage conditions, solvent selection, and reaction setup.

Core Identification

The fundamental identifiers for this compound are summarized below.

| Identifier | Data | Source(s) |

| CAS Number | 4163-78-4 | |

| Molecular Formula | C₇H₅Cl₃S | |

| Molecular Weight | 227.53 g/mol | |

| IUPAC Name | 1,2,4-Trichloro-5-(methylthio)benzene | |

| Synonyms | Methyl 2,4,5-Trichlorophenyl Sulfide, 2,4,5-Trichlorophenyl Methyl Sulfide |

Physical and Chemical Properties

The physical state and solubility are critical for designing experimental protocols.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder/solid | |

| Melting Point | 60-62 °C | |

| Boiling Point | Not precisely determined, estimated >200 °C | |

| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane, chloroform, and acetone. | |

| Purity | Typically available at >99% (GC) |

Section 2: Spectroscopic Profile

-

¹H-NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region (around 7.0-7.8 ppm), corresponding to the two non-equivalent protons on the benzene ring. A sharp singlet would appear further upfield (around 2.5 ppm), corresponding to the three protons of the methyl (-SCH₃) group.

-

¹³C-NMR: The carbon NMR spectrum would show seven distinct signals: four for the aromatic carbons (two substituted with chlorine, one with the methylthio group, and one with hydrogen), one for the methyl carbon, and two for the remaining chlorinated aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would show a molecular ion (M⁺) peak at m/z 226/228/230, reflecting the characteristic isotopic pattern of a molecule containing three chlorine atoms. A prominent fragment would likely correspond to the loss of the methyl group (M-15).

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic C-H stretching peaks for the aromatic and methyl groups, C=C stretching for the aromatic ring, and strong C-Cl stretching vibrations in the fingerprint region.

Section 3: Synthesis and Mechanism

This compound is typically synthesized via the nucleophilic substitution of a suitable precursor. A common and reliable method is the methylation of 2,4,5-trichlorothiophenol.

Synthetic Workflow: S-Methylation of 2,4,5-Trichlorothiophenol

The underlying principle of this synthesis is the deprotonation of the acidic thiol proton to form a potent thiolate nucleophile, which then attacks an electrophilic methylating agent.

Caption: Synthesis workflow for this compound.

Causality in Experimental Design

-

Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is often preferred. It is strong enough to deprotonate the thiophenol (pKa ≈ 6-7) but not so strong that it promotes side reactions. Using a stronger base like sodium hydroxide (NaOH) is also effective. The base's role is exclusively to generate the nucleophilic thiolate anion.

-

Choice of Methylating Agent: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are excellent electrophiles for this S-methylation. They feature a good leaving group (I⁻ or CH₃SO₄⁻) and an electrophilic methyl carbon, facilitating a rapid Sₙ2 reaction.

-

Choice of Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal. These solvents can dissolve the ionic intermediates (the thiolate salt) but do not participate in the reaction (i.e., they don't have acidic protons). This environment maximizes the nucleophilicity of the thiolate, accelerating the Sₙ2 reaction.

-

Purification: As the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water) is a highly effective method for purification, yielding a product with high purity.

Section 4: Reactivity and Applications in Drug Discovery

The true value of this compound for drug development lies in its potential for further chemical modification. The methylthio group (-SCH₃) is not merely a static feature; it is a functional handle that can be readily oxidized, and the chlorinated aromatic ring provides a scaffold for building more complex structures.

Key Reactive Sites

-

Sulfur Atom: The sulfur atom is nucleophilic and can be oxidized to form the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃). This transformation is highly significant in medicinal chemistry as it drastically alters the polarity, solubility, and hydrogen bonding capacity of the molecule, which can be used to fine-tune a drug candidate's pharmacokinetic profile.

-

Aromatic Ring: While heavily substituted, the two hydrogens on the ring can potentially be replaced through electrophilic aromatic substitution, although the electron-withdrawing nature of the chlorine atoms makes this challenging. More commonly, the entire substituted ring is used as a foundational block.

Role as a Precursor in Heterocyclic Synthesis

Many FDA-approved drugs contain heterocyclic rings (rings with atoms other than carbon, such as nitrogen and sulfur).[1] The 2,4,5-trichloro substitution pattern can be a key element in the synthesis of certain bioactive molecules. For instance, derivatives of 1,2,4-triazole and thiazole, which are known for a wide range of biological activities including anticancer and antimicrobial effects, can be synthesized from precursors bearing specific halogenation patterns.[1] this compound serves as a readily available starting material to introduce this specific phenylthio moiety into a larger, more complex molecular architecture.

Experimental Protocol: Oxidation to Methyl 2,4,5-Trichlorophenyl Sulfoxide

This protocol details the controlled oxidation of the thioether to a sulfoxide, a common step in modifying a molecule's properties for drug development.

Objective: To synthesize methyl 2,4,5-trichlorophenyl sulfoxide via controlled oxidation.

Materials:

-

This compound (1.0 eq)

-

Meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq)

-

Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer, round-bottom flask, separatory funnel, ice bath

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Rationale: Cooling the reaction prevents over-oxidation to the sulfone and controls the exothermic nature of the reaction. DCM is an excellent solvent that is inert to the oxidizing agent.

-

-

Addition of Oxidant: Slowly add a solution of m-CPBA (1.1 eq) in DCM to the stirred solution over 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Using a slight excess of m-CPBA ensures complete consumption of the starting material. Slow addition is crucial for temperature control. TLC allows for real-time monitoring to avoid the formation of the sulfone byproduct.

-

-

Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding saturated sodium thiosulfate solution to destroy any remaining m-CPBA. Then, add saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

-

Rationale: Quenching is a critical safety and purification step. Sodium thiosulfate reduces peroxides, and sodium bicarbonate removes the acidic byproduct, simplifying purification.

-

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine. Separate the organic layer.

-

Rationale: This washing sequence removes water-soluble impurities and byproducts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure methyl 2,4,5-trichlorophenyl sulfoxide.

Section 5: Safety and Handling

Proper handling of halogenated organic compounds is essential for laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) before use.

GHS Hazard Summary

While a specific, harmonized GHS classification for this exact compound is not universally available, data for structurally similar compounds like chlorinated anilines and phenols suggest the following potential hazards.

| Hazard Type | GHS Classification (Anticipated) | Pictogram |

| Acute Toxicity | Harmful if swallowed or in contact with skin. | ❗ |

| Skin Irritation | Causes skin irritation. | ❗ |

| Eye Irritation | Causes serious eye irritation. | ❗ |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | 🌳 |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or goggles.

-

Lab Coat: A standard lab coat is required.

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.

-

-

Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Due to its aquatic toxicity, do not allow it to enter drains or waterways.

Conclusion

This compound is a specialized chemical intermediate whose utility is defined by its unique structure. For scientists in drug discovery and fine chemical synthesis, it represents a well-defined building block containing a specific, electronically-modified aromatic ring. Its straightforward synthesis and the reactivity of its sulfur center make it an adaptable precursor for creating more elaborate molecules with potential biological activity. A thorough understanding of its properties, handling requirements, and reactive potential is key to leveraging this compound effectively and safely in a research and development setting.

References

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- P&S Chemicals. (n.d.). Product information, this compound.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.

- BLD Pharm. (n.d.). 4163-78-4 | this compound.

- LabSolutions. (n.d.). This compound.

- Santa Cruz Biotechnology, Inc. (n.d.). 2,4,5-Trichloroaniline Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet - 4-Chlorothioanisole.

- TCI Chemicals. (n.d.). Safety Data Sheet - 2-Chloro-5-nitroanisole.

- MilliporeSigma. (2025). Safety Data Sheet - 2,4,5-Trichlorophenoxyacetic acid.

- Centers for Disease Control and Prevention. (2019). NIOSH Pocket Guide to Chemical Hazards - 2,4,5-T.

- PubChem. (n.d.). 2,3,4,5-Tetrachlorothioanisole.

- PubChem. (n.d.). 2,4,6-Trichloroanisole.

- ChemicalBook. (2025). 2,4,5-Trichloroaniline.

- PubChem. (n.d.). 2,4,5-Trichloroaniline.

- CymitQuimica. (n.d.). This compound.

- Zhou, Y., et al. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Medicinal Chemistry.

- Google Patents. (n.d.). Method for preparing 2,4,5-trichloropyrimidine.

- MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.

- PubMed Central. (n.d.). Application of triazoles in the structural modification of natural products.

- NIST. (n.d.). Benzene, 1,3,5-trichloro-2-methoxy-.

- National Institutes of Health. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.

- Life Chemicals. (2023). 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds.

- MDPI. (n.d.). Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct.

- MDPI. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c]triazoles.

- ResearchGate. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.

Sources

An In-Depth Technical Guide to the Molecular Structure and Weight of 2,4,5-Trichlorothioanisole

This guide provides a detailed examination of the molecular characteristics of 2,4,5-Trichlorothioanisole (CAS No: 4163-78-4), a chlorinated aromatic sulfide used as an organic building block and biochemical for research purposes.[1][2] As a Senior Application Scientist, this document is structured to deliver not just factual data but also the underlying principles of its structural elucidation and molecular weight determination, providing researchers and drug development professionals with a foundational understanding of this compound.

Core Identification and Physicochemical Properties

This compound, also known by its synonyms Methyl 2,4,5-Trichlorophenyl Sulfide or 1,2,5-Trichloro-4-(methylthio)benzene, is a solid, crystalline compound at room temperature.[1] Its identity and core properties are fundamental for its application in synthetic chemistry and proteomics research.[1]

A summary of its key identifiers and physical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 4163-78-4 | [1][2][3] |

| Molecular Formula | C₇H₅Cl₃S | [1][2][4] |

| Molecular Weight | 227.53 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 60.0 - 62.0 °C | |

| Purity (Typical) | >99.0% (by GC) | |

| InChI | InChI=1S/C7H5Cl3S/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | [2] |

| SMILES | CSC1=CC(Cl)=C(Cl)C=C1Cl | [3] |

Elucidation of the Molecular Structure

The functionality and reactivity of this compound are direct consequences of its molecular architecture. The structure consists of a central benzene ring functionalized with a methylthio (-SCH₃) group and three chlorine atoms. The numerical designation "2,4,5" precisely defines the positions of the chlorine substituents relative to the methylthio group, which is assigned to position 1 on the aromatic ring.

This specific substitution pattern dictates the molecule's electronic and steric properties, influencing its behavior in chemical reactions and biological systems.

Structural Diagram

The following diagram illustrates the covalent bonding and spatial arrangement of atoms within the this compound molecule.

Caption: Molecular structure of this compound.

Molecular Weight Determination: Theoretical and Experimental Approaches

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for identification in analytical procedures.

Theoretical Molecular Weight Calculation

The molecular weight is calculated from the molecular formula (C₇H₅Cl₃S) using the standard atomic weights of its constituent elements. The causality for this calculation is rooted in the fundamental atomic masses, providing a precise theoretical value.

-

Carbon (C): 7 atoms × 12.011 u = 84.077 u

-

Hydrogen (H): 5 atoms × 1.008 u = 5.040 u

-

Chlorine (Cl): 3 atoms × 35.453 u = 106.359 u

-

Sulfur (S): 1 atom × 32.06 u = 32.06 u

-

Total Molecular Weight: 84.077 + 5.040 + 106.359 + 32.06 = 227.536 u

This calculated value, rounded to 227.53 g/mol , aligns with the data provided by major chemical suppliers.[1][2]

Experimental Protocol: Molecular Weight Verification via Mass Spectrometry

In a laboratory setting, the theoretical molecular weight must be confirmed experimentally. High-Resolution Mass Spectrometry (HRMS) is the authoritative method for this purpose, as it provides a highly accurate mass measurement that can validate the elemental composition.

Objective: To experimentally verify the molecular weight and confirm the isotopic pattern of this compound.

Methodology: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)

-

Rationale for Method Choice: EI is a robust ionization technique for relatively volatile and thermally stable small molecules like this compound. Coupling with GC provides excellent separation from any potential impurities prior to mass analysis.

-

Step-by-Step Protocol:

-

Sample Preparation: A dilute solution of this compound (~100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: 1 µL of the sample is injected into a GC system equipped with a suitable capillary column (e.g., DB-5ms). A temperature gradient is applied to ensure the elution of the target compound as a sharp peak.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process fragments the molecule and creates a positively charged molecular ion (M⁺˙).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a Time-of-Flight or Quadrupole analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Data Interpretation:

-

Molecular Ion Peak: The primary objective is to identify the molecular ion peak corresponding to the intact molecule. For C₇H₅Cl₃S, this peak will appear at an m/z of approximately 226, considering the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ³²S).

-

Isotopic Pattern Analysis: A crucial self-validating feature of this protocol is the analysis of the isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a molecule containing three chlorine atoms will exhibit a characteristic cluster of peaks. The expected pattern for [M]⁺˙, [M+2]⁺˙, [M+4]⁺˙, and [M+6]⁺˙ will have a relative intensity ratio of approximately 100:98:32:3. Observing this distinct pattern provides unequivocal confirmation of the presence of three chlorine atoms in the molecule.

-

-

The following workflow diagram illustrates this experimental verification process.

Caption: Workflow for experimental verification of molecular weight.

Conclusion

The molecular identity of this compound is precisely defined by its structure—a benzene ring substituted with a methylthio group and three chlorine atoms at the 2, 4, and 5 positions—and its molecular formula, C₇H₅Cl₃S.[1][4] These characteristics result in a calculated and experimentally verifiable molecular weight of 227.53 g/mol .[1][2] The protocols and data presented herein provide a comprehensive and authoritative foundation for professionals utilizing this compound in research and development, ensuring accuracy in both theoretical applications and experimental practice.

References

-

Product information, this compound - P&S Chemicals. [Link]

Sources

synthesis of 2,4,5-Trichlorothioanisole and its derivatives

An In-depth Technical Guide to the Synthesis of 2,4,5-Trichlorothioanisole and Its Derivatives

Foreword

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the demand for precisely functionalized aromatic scaffolds is incessant. Aryl thioethers, and their oxidized counterparts, sulfoxides and sulfones, represent a class of compounds with significant utility as synthetic intermediates and as core structural motifs in biologically active molecules. This guide provides a comprehensive technical overview of the synthesis of this compound, a key building block, and explores pathways to its principal derivatives. The methodologies detailed herein are grounded in established chemical principles, offering researchers and development professionals a robust framework for practical application. We will delve into the mechanistic underpinnings of these transformations, providing not just protocols, but the strategic rationale behind them.

Core Compound Profile: this compound

This compound, also known as methyl 2,4,5-trichlorophenyl sulfide or 1,2,4-trichloro-5-(methylthio)benzene, is a halogenated aromatic sulfide.[1][2][3] Its structure, featuring a heavily chlorinated benzene ring coupled with a methylthio group, makes it a valuable intermediate. The chlorine atoms create a specific electronic environment and offer potential sites for further modification, while the sulfur atom can be readily oxidized to introduce sulfoxide and sulfone moieties, significantly altering the molecule's polarity, solubility, and biological interaction profile.

| Property | Value | References |

| CAS Number | 4163-78-4 | [1][2][3] |

| Molecular Formula | C₇H₅Cl₃S | [1] |

| Molecular Weight | 227.53 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 60-62 °C | [2][4] |

Primary Synthesis of this compound via the Sandmeyer Reaction

The most reliable and versatile pathway to this compound begins with 2,4,5-trichloroaniline. This approach leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide array of functionalities via a diazonium salt intermediate.[5][6][7] This multi-step synthesis offers high regiochemical control, as the substitution pattern is pre-determined by the starting aniline.

The overall transformation is conceptually a three-stage process: diazotization of the aniline, displacement of the diazonium group with a sulfur nucleophile, and subsequent S-alkylation.

Caption: Synthetic workflow for this compound.

Mechanistic Rationale

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[6] The key steps involve:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a stable diazonium salt. This step is performed at low temperatures (0-5 °C) to prevent the premature decomposition of the thermally labile diazonium ion.[8]

-

Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt. This initiates the release of dinitrogen gas (N₂), an excellent leaving group, and the formation of an aryl radical.[6]

-

Nucleophilic Capture & Regeneration: The aryl radical is then captured by a nucleophile, often delivered from the copper(II) species formed in the previous step. This regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 4163-78-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. pschemicals.com [pschemicals.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. organicchemistryguide.com [organicchemistryguide.com]

An In-Depth Technical Guide to the Safe Handling of 2,4,5-Trichlorothioanisole

Introduction: 2,4,5-Trichlorothioanisole (CAS No. 4163-78-4) is a chlorinated aromatic sulfide compound utilized in specialized research and chemical synthesis.[1][2] While some safety data sheets (SDS) classify this compound as non-hazardous under the Globally Harmonized System (GHS), its structural similarity to other chlorinated phenols and anilines—compounds with known toxicities—necessitates a cautious and informed approach to its handling.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely. It is built on the principle of precautionary handling, ensuring that safety protocols are robust and account for potential, uncharacterized hazards.

Section 1: Chemical Identification and Physical Properties

A precise understanding of a chemical's properties is the foundation of its safe handling. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Methyl 2,4,5-Trichlorophenyl Sulfide; 1,2,5-Trichloro-4-(methylthio)benzene | [1][2][6] |

| CAS Number | 4163-78-4 | [1][3] |

| Molecular Formula | C₇H₅Cl₃S | [1] |

| Molecular Weight | 227.53 g/mol | [1] |

| Physical State | White to light yellow crystalline powder | [2] |

| Melting Point | 60.0 to 62.0 °C | [2] |

Section 2: Hazard Assessment and Toxicological Profile

Official Classification and the Precautionary Principle

The Safety Data Sheet from Tokyo Chemical Industry (TCI) indicates that this compound is not classified as a hazardous substance or mixture according to GHS.[3] However, this classification may be based on a lack of comprehensive toxicological data. The molecular structure, featuring a chlorinated benzene ring, is common in compounds with established health risks, including acute toxicity, skin irritation, and organ damage with repeated exposure.[4][5]

Therefore, a core directive of this guide is the adoption of the Precautionary Principle . This compound should be handled as if it possesses the hazards associated with its structural analogs until exhaustive toxicological data proves otherwise. This approach ensures the highest level of safety for all laboratory personnel.

Potential Hazards (Based on Precautionary Assessment)

Based on related chemical structures, users should be prepared for the following potential hazards:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[7][8]

-

Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[7][9] Direct contact should be avoided.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[7][9]

-

Environmental Hazard: Many chlorinated organic compounds are toxic to aquatic life with long-lasting effects.[4][7] Disposal must be handled responsibly.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The hierarchy of controls prioritizes engineering and administrative solutions over sole reliance on PPE.

Hierarchy of Controls

This diagram illustrates the most effective sequence for implementing safety measures. Engineering controls, which physically isolate the hazard, are the most preferred method of protection.

Caption: The Hierarchy of Controls prioritizes engineering solutions over PPE.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[10] This is non-negotiable. The fume hood serves two critical functions:

-

Containment: It prevents the dispersion of fine dust particles into the laboratory environment during weighing and transfer operations.[3]

-

Ventilation: It captures any potential vapors, ensuring they are safely exhausted from the work area.[3]

Ensure the fume hood has adequate airflow and is certified annually. All work with the solid compound or its solutions should be performed at least 6 inches inside the sash.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.

| Protection Type | Specification | Rationale and Standard |

| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against airborne dust particles and accidental splashes. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][11] |

| Hand Protection | Nitrile or PVC chemical-resistant gloves. | Prevents direct skin contact. Check for perforations before use. Select gloves tested to a relevant standard (e.g., EN 374).[4] |

| Body Protection | Full-length laboratory coat. | Protects skin and personal clothing from contamination.[4] |

| Respiratory | Not required if handled exclusively within a certified fume hood. A NIOSH-approved respirator may be needed for spill cleanup outside of a hood. | A fume hood provides superior respiratory protection. Respirators are for non-routine or emergency situations.[4][12] |

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to standardized procedures minimizes risk and ensures experimental reproducibility.

Experimental Protocol: Weighing and Handling

-

Preparation: Don all required PPE (goggles, gloves, lab coat). Ensure the chemical fume hood is on and operating correctly.

-

Designated Area: Designate a specific area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.

-

Weighing: Place an analytical balance inside the fume hood if possible. If not, use a tared weigh boat or container. Do not remove the compound from the fume hood for weighing.

-

Transfer: Use a clean spatula to carefully transfer the desired amount of the solid. Avoid any actions that could generate dust, such as tapping the container forcefully.[4]

-

Closure: Immediately and securely close the main stock container.[3]

-

Dissolution: If preparing a solution, add the solvent to the container with the weighed solid while still inside the fume hood.

-

Cleanup: Wipe the spatula and any contaminated surfaces with a damp cloth or towel before removing them from the fume hood. Dispose of the bench paper and cleaning materials as hazardous waste.

-

Post-Handling: After completing the work, remove gloves and wash hands thoroughly with soap and water.[3]

Storage Requirements

Proper storage is essential to maintain chemical integrity and prevent accidental exposure.

-

Container: Keep the container tightly closed to prevent contamination.[3][13]

-

Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][9]

-

Temperature: A cool and shaded area is recommended, with some suppliers suggesting storage at <15°C.[2][3]

-

Inventory: Label the container clearly with the chemical name, date received, and any relevant hazard warnings.

Section 5: Emergency Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

Exposure Response Flowchart

This flowchart outlines the immediate actions to take following an accidental exposure.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 4163-78-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. 2,4,5-Trichloroaniline | C6H4Cl3N | CID 12487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. lgcstandards.com [lgcstandards.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4,5-T [cdc.gov]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 2,4,5-Trichlorothioanisole in Organic Solvents

Executive Summary

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2,4,5-Trichlorothioanisole. Given the absence of extensive published quantitative solubility data for this specific compound, this document focuses on the underlying principles and robust methodologies required to generate reliable solubility profiles. We will explore the physicochemical properties of this compound, outline predictive models based on molecular structure, and provide detailed, self-validating protocols for both qualitative and quantitative solubility determination. The application of this data in critical research and development workflows, from reaction optimization to formulation, is also discussed.

Introduction to this compound

This compound is a chlorinated aromatic sulfide compound.[1][2] Its structure, featuring a heavily chlorinated benzene ring and a methylthio group, dictates its chemical behavior and physical properties, including its solubility.[1] Understanding the solubility of this compound is paramount for its application in chemical synthesis, materials science, and pharmaceutical development, as it directly impacts reaction kinetics, purification strategies, and bioavailability in formulated products.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 4163-78-4 | [1][2] |

| Molecular Formula | C₇H₅Cl₃S | [1] |

| Molecular Weight | 227.53 g/mol | [1] |

| Physical Form | White to light yellow powder/crystal | [3] |

| Melting Point | 60 °C | [3] |

| Synonyms | Methyl 2,4,5-Trichlorophenyl Sulfide, 1,2,5-Trichloro-4-(methylthio)benzene |[1] |

Part I: Theoretical and Predictive Framework

The Foundational Principle: "Like Dissolves Like"

The solubility of a solid solute in a liquid solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a powerful predictive tool, suggesting that substances with similar polarities are more likely to be miscible or soluble in one another.[4]

-

Polar Solvents (e.g., water, ethanol, methanol) have significant dipole moments and can engage in strong dipole-dipole interactions or hydrogen bonding. They effectively dissolve polar solutes.[4][5]

-

Nonpolar Solvents (e.g., hexane, benzene, carbon tetrachloride) have weak intermolecular forces (London dispersion forces) and are effective at dissolving nonpolar solutes.[4]

-

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF) have strong dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. They are excellent at dissolving a wide range of substances.[6]

Molecular Analysis of this compound

To predict the solubility of this compound, we must analyze its structure:

-

Nonpolar Character: The benzene ring is inherently nonpolar (hydrophobic). The three chlorine atoms and the methyl group further contribute to this lipophilic nature. This large, nonpolar surface area is the dominant feature of the molecule.

-

Polar Character: The sulfur atom in the thioether group and the chlorine atoms introduce some polarity due to their electronegativity, creating minor dipole moments. However, the molecule lacks the capacity for hydrogen bonding (it cannot donate a hydrogen bond and is a very weak acceptor).[5]

The Influence of Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[7][8] An increase in temperature provides the necessary kinetic energy for solvent molecules to overcome the crystal lattice energy of the solid solute more effectively.[7] When determining solubility, it is crucial to control and report the temperature, as data generated at 25°C may differ significantly from data at 40°C.

Caption: Predicted solubility of this compound.

Part II: Experimental Determination of Solubility

Essential Safety Protocols

Before conducting any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

-

Ventilation: Handle this compound powder and all organic solvents in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, shaded area.

Protocol 1: Qualitative Solubility Assessment (Rapid Screening)

This protocol provides a rapid, systematic method to classify the compound's solubility, guiding the selection of solvents for quantitative analysis.

Methodology:

-

Preparation: Label a series of small, dry vials (e.g., 4 mL) with the names of selected test solvents (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Ethanol, Methanol, Water).

-

Analyte Addition: Accurately weigh approximately 10 mg of this compound into each vial.

-

Solvent Addition: Add the corresponding solvent to the first vial in 0.5 mL increments.

-

Mixing: After each addition, cap the vial securely and vortex for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Iteration: Continue adding 0.5 mL increments of solvent, vortexing, and observing until the solid is completely dissolved or a total volume of 3 mL has been added.[9]

-

Classification:

-

Soluble: Complete dissolution in ≤ 1 mL of solvent.

-

Sparingly Soluble: Dissolution requires > 1 mL but < 3 mL of solvent.

-

Insoluble: Solid remains undissolved after adding 3 mL of solvent.

-

-

Record Keeping: Meticulously record the volume of solvent required for dissolution for each tested solvent.

Protocol 2: Quantitative Determination (Isothermal Shake-Flask Method)

This is a gold-standard equilibrium method to determine the precise solubility of a compound at a specific temperature.[10]

Methodology:

-

System Preparation: Prepare saturated solutions by adding an excess amount of this compound to several vials containing a known volume of the chosen solvent (e.g., 5 mL). The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials for a prolonged period (typically 24-72 hours) to ensure equilibrium is achieved.[10]

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature until the excess solid has completely settled. For faster separation, centrifugation at the controlled temperature can be employed.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a volumetric pipette. To avoid transferring any solid particles, use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

Quantification:

-

Transfer the filtered aliquot to a pre-weighed vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved.

-

Calculate the mass of the dissolved solid.

-

The solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL or g/L).

-

-

Validation: Repeat the measurement in triplicate to ensure reproducibility and calculate the mean and standard deviation.

Caption: Experimental workflow for solubility determination.

Part III: Data Application and Management

Structuring Experimental Data

Systematic recording of experimental data is essential for reproducibility and comparison. The following table serves as a template for documenting your findings.

Table 2: Solubility Profile of this compound at 25°C (Illustrative Data) Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual values must be determined experimentally using the protocols described in this guide.

| Solvent Class | Solvent | Dielectric Constant¹ | Solubility (mg/mL) | Qualitative Classification |

| Nonpolar | n-Hexane | 1.88 | > 50 | Soluble |

| Toluene | 2.38 | > 100 | Very Soluble | |

| Polar Aprotic | Dichloromethane | 8.93 | > 100 | Very Soluble |

| Tetrahydrofuran (THF) | 7.52 | > 80 | Soluble | |

| Acetone | 21.01 | ~ 40 | Soluble | |

| Dimethyl Sulfoxide (DMSO) | 47.00 | ~ 25 | Sparingly Soluble | |

| Polar Protic | Ethanol | 24.60 | ~ 15 | Sparingly Soluble |

| Methanol | 32.70 | < 5 | Insoluble | |

| Aqueous | Water | 80.10 | < 0.1 | Insoluble |

| ¹ Dielectric constant values are from a standard reference for common organic solvents.[6] |

Application in Research and Drug Development

-

Reaction Chemistry: Selecting an appropriate solvent that dissolves all reactants is critical for achieving optimal reaction rates and yields.

-

Purification: Solubility data is the cornerstone of purification by crystallization. A suitable solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.

-

Chromatography: Understanding solubility helps in choosing the mobile phase for techniques like High-Performance Liquid Chromatography (HPLC) and column chromatography, ensuring the analyte remains dissolved throughout the analysis.

-

Formulation Science: In drug development, solubility in various pharmaceutically acceptable solvents is a key determinant of a drug's formulation strategy and its ultimate bioavailability.

Conclusion

References

-

Chemistry For Everyone. (2025-02-11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

ResearchGate. (2024-05-28). How to determine the solubility of a substance in an organic solvent?[Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

GeeksforGeeks. (n.d.). Factors affecting solubility. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4,5-Trichloroanisole. PubChem Compound Database. [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. [Link]

-

University of Canterbury. (2023-08-31). Solubility of Organic Compounds. [Link]

-

Hanna, M. (2023). Biochemistry, Dissolution and Solubility. StatPearls Publishing. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

University of California, Davis. (2020-08-09). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound CAS#: 4163-78-4 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

potential biological activity of 2,4,5-Trichlorothioanisole derivatives

An In-Depth Technical Guide to the Potential Biological Activity of 2,4,5-Trichlorothioanisole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of halogenated aromatic compounds and sulfur-containing heterocycles have demonstrated a wide array of biological activities, positioning them as scaffolds of significant interest in medicinal chemistry and agrochemical research. This technical guide explores the untapped potential of this compound derivatives, a class of compounds at the intersection of these two promising fields. While direct research on the biological activities of this compound derivatives is limited, this document synthesizes information from structurally related molecules to postulate potential therapeutic and biological applications. We will delve into hypothesized antimicrobial, antifungal, and anticancer activities, providing a rationale grounded in the established mechanisms of similar compounds. Furthermore, this guide outlines detailed synthetic strategies and robust experimental protocols for the synthesis, characterization, and biological evaluation of novel this compound derivatives. By presenting a clear roadmap for investigation, we aim to stimulate and guide future research into this promising, yet underexplored, area of chemical biology.

Introduction: The Rationale for Investigating this compound Derivatives

The quest for novel bioactive molecules is a cornerstone of modern drug discovery and development. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically been a rich source of therapeutic agents.[1][2][3] The 1,2,4-triazole nucleus, for instance, is a key component in a variety of drugs with applications ranging from antifungal to anticancer treatments.[3][4] Concurrently, halogenated aromatic compounds have been extensively studied for their biological effects, including their use as herbicides and fungicides.[5][6]

This compound presents a unique starting point for the development of new bioactive derivatives. Its chlorinated phenyl ring offers a scaffold with established, albeit sometimes toxic, biological interactions. The thioanisole group, with its reactive methylthio moiety, provides a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse pharmacophores. The combination of these features suggests that derivatives of this compound could exhibit a range of interesting biological activities. This guide will focus on three key potential areas: antifungal, antimicrobial, and anticancer activities.

Postulated Antifungal Activity and Mechanistic Insights

The fungicidal properties of chlorinated aromatic compounds are well-documented. A notable example is chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile), which exerts its antifungal effect by reacting with sulfhydryl groups in fungal enzymes.[5] Specifically, it has been shown to inhibit glyceraldehyde-3-phosphate dehydrogenase (GPDH) by binding to cysteine residues in the active site.[5] This mechanism of action, involving the disruption of key metabolic pathways through covalent modification of enzymes, provides a strong basis for hypothesizing that this compound derivatives could exhibit similar antifungal properties.

Furthermore, many commercially available antifungal drugs, such as fluconazole and itraconazole, are based on a triazole scaffold.[3] The synthesis of hybrid molecules that combine the 2,4,5-trichlorophenyl moiety with a triazole ring could lead to novel compounds with potent antifungal activity.

Proposed Synthetic Pathway for Triazole Derivatives

A plausible synthetic route to novel 1,2,4-triazole derivatives of this compound is outlined below. This multi-step synthesis involves the initial conversion of this compound to a more reactive intermediate, followed by cyclization to form the triazole ring.

Experimental Protocol: Synthesis of 4-Amino-5-(2,4,5-trichlorophenyl)-4H-1,2,4-triazole-3-thiol

-

Step 1: Oxidation of this compound. Oxidize this compound to the corresponding sulfoxide or sulfone to activate the methyl group for subsequent reactions.

-

Step 2: Conversion to a Carboxylic Acid Derivative. The activated methyl group can be converted to a carboxylic acid derivative, such as an ester or an acid chloride.

-

Step 3: Reaction with Thiocarbohydrazide. The carboxylic acid derivative is then reacted with thiocarbohydrazide to form a thiocarbohydrazone intermediate.

-

Step 4: Cyclization. The thiocarbohydrazone is cyclized in the presence of a base to yield the desired 4-amino-5-(2,4,5-trichlorophenyl)-4H-1,2,4-triazole-3-thiol.

Workflow for Antifungal Activity Screening

A systematic approach is necessary to evaluate the antifungal potential of newly synthesized derivatives. The following workflow outlines the key steps, from initial screening to more detailed mechanistic studies.

Caption: Workflow for evaluating the antifungal activity of this compound derivatives.

Potential as Novel Antimicrobial Agents

The 1,2,4-triazole scaffold is not only prevalent in antifungal agents but also in a wide range of antibacterial compounds.[4][7][8] The incorporation of a 2,4,5-trichlorophenyl group could enhance the lipophilicity of these molecules, potentially improving their ability to penetrate bacterial cell membranes. The structural diversity that can be achieved by modifying the triazole ring and the trichlorophenyl scaffold allows for the fine-tuning of antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Evaluation of Antibacterial Activity

The antibacterial efficacy of the synthesized derivatives should be assessed against a panel of clinically relevant bacterial strains.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains: Use a panel of bacteria including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

Preparation of Inoculum: Grow bacterial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Exploration of Anticancer Properties

A growing body of evidence suggests that various triazole derivatives possess significant anticancer activity.[9][10][11][12] The proposed mechanisms of action are diverse and include the inhibition of tubulin polymerization and the disruption of key signaling pathways involved in cell proliferation and survival. The combination of a triazole moiety with a 2,4,5-trichlorophenyl group could lead to compounds with novel anticancer properties. For instance, some trifluoromethyl-containing thiazolo[4,5-d]pyrimidine derivatives have shown promising antiproliferative activity.[9]

Proposed Signaling Pathway for Anticancer Activity

Based on the known mechanisms of related compounds, a hypothetical signaling pathway for the anticancer activity of this compound derivatives could involve the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.

Caption: Hypothesized apoptotic pathway induced by this compound derivatives.

In Vitro Cytotoxicity Evaluation

The initial assessment of anticancer potential involves determining the cytotoxicity of the compounds against a panel of human cancer cell lines.

Table 1: Representative Data from a Hypothetical Cytotoxicity Screen

| Compound | Cell Line | IC50 (µM) |

| Derivative A | MCF-7 (Breast) | 15.2 |

| A549 (Lung) | 22.8 | |

| HCT116 (Colon) | 18.5 | |

| Derivative B | MCF-7 (Breast) | 8.7 |

| A549 (Lung) | 12.1 | |

| HCT116 (Colon) | 9.9 | |

| Doxorubicin | MCF-7 (Breast) | 0.5 |

| (Control) | A549 (Lung) | 0.8 |

| HCT116 (Colon) | 0.6 |

Conclusion and Future Directions

The exploration of this compound derivatives represents a promising, yet largely uncharted, frontier in medicinal and agricultural chemistry. The structural features of this scaffold, combining a halogenated aromatic ring with a versatile sulfur-containing functional group, suggest a high potential for discovering novel compounds with significant biological activities. This guide has laid out a scientifically grounded rationale for investigating their antifungal, antimicrobial, and anticancer properties, supported by detailed synthetic strategies and experimental protocols.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation using the proposed workflows. Promising lead compounds should be further investigated for their mechanisms of action, selectivity, and in vivo efficacy. The insights gained from such studies will not only expand our understanding of the structure-activity relationships of this chemical class but also have the potential to deliver novel therapeutic agents and agrochemicals to address pressing global health and agricultural challenges.

References

-

Mechanism of action and fate of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions. PubMed. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Center for Biotechnology Information. [Link]

-

Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Bentham Science. [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. National Center for Biotechnology Information. [Link]

-

Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl). MDPI. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. National Center for Biotechnology Information. [Link]

-

Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. National Center for Biotechnology Information. [Link]

-

Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

-

Synthesis and antimicrobial activity of new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles and related derivatives. PubMed. [Link]

-

2,4,5-Trichlorophenoxyacetic acid. Wikipedia. [Link]

-

Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. National Center for Biotechnology Information. [Link]

-

Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI. [Link]

Sources

- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action and fate of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isres.org [isres.org]

- 11. Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Environmental Fate and Degradation of 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)

Disclaimer: Initial research on "2,4,5-Trichlorothioanisole" yielded limited publicly available information regarding its comprehensive environmental fate and degradation, which is insufficient for an in-depth technical guide. However, a wealth of scientific literature exists for the structurally related and environmentally significant herbicide, 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) . This guide will, therefore, focus on the environmental fate and degradation of 2,4,5-T, a compound of significant historical and scientific interest.

Introduction

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin herbicide developed in the late 1940s for the control of broad-leafed plants.[1] It was widely used in agriculture and forestry until its use was phased out in the late 1970s and 1980s due to significant toxicity concerns.[1] The most notable use of 2,4,5-T was as a component of "Agent Orange," a defoliant used during the Vietnam War.[1][2]

The primary environmental and health concerns surrounding 2,4,5-T are linked to its manufacturing process, which results in contamination with trace amounts of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic and carcinogenic compound.[1][2][3] Understanding the environmental fate and degradation of 2,4,5-T is crucial for assessing the long-term impact of its historical use and for developing remediation strategies for contaminated sites.

This technical guide provides a comprehensive overview of the physicochemical properties, environmental distribution, and degradation pathways of 2,4,5-T, intended for researchers, scientists, and professionals in drug development and environmental science.

Physicochemical Properties of 2,4,5-T

The environmental behavior of 2,4,5-T is largely dictated by its chemical and physical properties.

| Property | Value | Source |

| Chemical Formula | C₈H₅Cl₃O₃ | |

| Molecular Weight | 255.48 g/mol | |

| Water Solubility | 150 mg/L | [2] |

| Vapor Pressure | 700 nPa at 25°C | [2] |

| Melting Point | 153-156 °C | [2] |

Its moderate water solubility and low vapor pressure suggest that it is not highly volatile but can be transported in aqueous systems.[2][4] The persistence of 2,4,5-T in the environment is influenced by a combination of abiotic and biotic degradation processes.

Environmental Distribution and Transport

Once released into the environment, 2,4,5-T can be distributed across various compartments, including soil, water, and, to a lesser extent, air.

-

Soil: 2,4,5-T is moderately mobile in sandy and clay soils.[2] Its persistence in soil is relatively brief due to microbial degradation and adsorption to soil particles.[5] Residues in the top layer of soil (0-15 cm) have been shown to decrease by 90% within a month of application.[6]

-

Water: While small amounts of 2,4,5-T can enter water bodies through runoff, it generally does not persist for long periods as it is adsorbed by clay particles or biota within a few days.[2] Esters of 2,4,5-T tend to hydrolyze within a few days.[2]

-

Vegetation: Following application, residues of 2,4,5-T on vegetation are at their highest.[5] These residues decline significantly over time due to metabolism by the plant, photodegradation, and weathering effects.[5]

Abiotic Degradation

Abiotic processes, particularly photolysis and hydrolysis, contribute to the breakdown of 2,4,5-T in the environment.

Photolysis

Photodecomposition, or photolysis, is a significant pathway for the degradation of 2,4,5-T, especially when exposed to sunlight on plant surfaces or in water.[5][7] The process involves the absorption of light energy, leading to the cleavage of chemical bonds. The half-life of TCDD, the toxic contaminant in 2,4,5-T, on vegetation exposed to sunlight has been reported to be as short as 1 to 2 hours.[5]

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. While 2,4,5-T itself is relatively stable to hydrolysis, its ester formulations are more readily hydrolyzed in aqueous environments.[2]

Biotic Degradation

The primary mechanism for the breakdown of 2,4,5-T in the environment is through the action of microorganisms.[2]

Aerobic Microbial Degradation

Under aerobic conditions, several bacterial strains have been identified that can utilize 2,4,5-T as a sole source of carbon and energy.[8][9][10] One of the most well-studied organisms is Burkholderia cepacia (formerly Pseudomonas cepacia) strain AC1100.[8][9][11][12]

The aerobic degradation pathway in B. cepacia AC1100 involves the following key steps:

-

Initial Cleavage: The degradation is initiated by a 2,4,5-trichlorophenoxyacetic acid oxygenase, which cleaves the ether bond to form 2,4,5-trichlorophenol and glyoxylate.[13]

-

Dehalogenation and Ring Cleavage: The resulting 2,4,5-trichlorophenol undergoes further degradation through dehalogenation and subsequent ortho-cleavage of the aromatic ring.[8]

Aerobic degradation pathway of 2,4,5-T by Burkholderia cepacia AC1100.

Anaerobic Microbial Degradation

Under anaerobic conditions, the degradation of 2,4,5-T proceeds through different mechanisms, primarily initiated by reductive dechlorination.[14][15] This process is often slower than aerobic degradation.

Key steps in the anaerobic degradation of 2,4,5-T include:

-

Reductive Dechlorination: The initial step involves the removal of chlorine atoms from the aromatic ring. This can lead to the formation of various dichlorophenoxyacetic acids and eventually monochlorophenol isomers.[15]

-

Ether Bond Cleavage: In some cases, ether bond cleavage may occur first, leading to the formation of 2,4,5-trichlorophenol.[14][15]

-

Mineralization: The resulting intermediates, such as phenol, are then further degraded and can be mineralized to carbon dioxide and methane by syntrophic microbial communities.[14][15]

Microorganisms such as Dehalobacter have been identified as playing a key role in the reductive dechlorination steps.[14][15]

Simplified anaerobic degradation pathway of 2,4,5-T.

Degradation in Plants

Woody plants have been shown to degrade 2,4,5-T, with 2,4,5-trichlorophenol being a consistently identified metabolite in leaf extracts.[16]

Persistence and Bioaccumulation

The persistence of 2,4,5-T in the environment is variable and depends on environmental conditions.

| Environment | Half-life | Source |

| Grass | 8-17 days | [2] |

| Soil | 21-24 days | [2] |

There is no significant bioaccumulation of 2,4,5-T reported.[2][3] However, the TCDD contaminant is known to be persistent and can bioaccumulate in the food chain.[3][17]

Toxicity of 2,4,5-T and Its Degradation Products

2,4,5-T itself is considered to be toxic.[1] The acute health effects of exposure can include irritation to the eyes, nose, and throat, as well as gastrointestinal issues.[2][18] Chronic exposure has been linked to various health problems, and it is classified as a possible human carcinogen.[1][2]

The degradation products of 2,4,5-T, such as chlorinated phenols, can also be toxic to aquatic life and other organisms.[18][19] However, the most significant toxicological concern associated with 2,4,5-T is the presence of TCDD, which is a potent carcinogen and teratogen.[1][3][20]

Experimental Protocols

Studying the environmental fate and degradation of 2,4,5-T involves a combination of laboratory and field studies.

Aerobic Soil Degradation Study Workflow

Workflow for an aerobic soil degradation study.

Step-by-Step Methodology for Aerobic Soil Degradation Study:

-

Soil Preparation:

-

Collect a representative soil sample from the field.

-

Sieve the soil to remove large debris and homogenize.

-

Characterize the soil for properties such as pH, organic matter content, and microbial biomass.

-

-

Spiking:

-

Prepare a stock solution of 2,4,5-T in a suitable solvent.

-

Add the stock solution to the soil to achieve the desired initial concentration.

-

Thoroughly mix the soil to ensure uniform distribution of the herbicide.

-

-

Incubation:

-

Place the spiked soil in incubation vessels.

-

Maintain the soil at a constant temperature (e.g., 25°C) and moisture content (e.g., 60% of water holding capacity).

-

Ensure adequate aeration for aerobic conditions.

-

-

Sampling and Extraction:

-

At predetermined time points, collect triplicate soil subsamples.

-

Extract 2,4,5-T and its degradation products from the soil using an appropriate solvent system (e.g., acetone/water mixture).

-

-

Analysis:

-

Analyze the extracts using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and identify metabolites.

-

-

Data Analysis:

-

Plot the concentration of 2,4,5-T over time to determine the degradation rate and calculate the half-life.

-

Identify and quantify the major degradation products.

-

Conclusion

2,4,5-Trichlorophenoxyacetic acid is a persistent organic pollutant with a complex environmental fate. While it can be degraded by abiotic processes such as photolysis, the primary route of its dissipation from the environment is through microbial degradation. Both aerobic and anaerobic pathways contribute to its breakdown, leading to the formation of various intermediates and eventual mineralization. The toxicological concerns associated with 2,4,5-T, particularly due to its TCDD contaminant, highlight the importance of understanding its environmental behavior for risk assessment and remediation of contaminated sites. Continued research into the microbial communities and enzymatic processes involved in its degradation is essential for developing effective bioremediation strategies.

References

-

Observed degradation pathway of 2,4,5-T in enrichment cultures from... - ResearchGate. (URL: [Link])

-

2,4,5-T - Collaborative for Health & Environment. (URL: [Link])

-

THE BEHAVIOR OF 2,4,5-T AND TCDD IN THE ENVIRONMENT Logan A. Norris Research Project Leader, Pacific Northwest Forest & Rang. (URL: [Link])

-

2,4,5-T and its salts and esters - Rotterdam Convention. (URL: [Link])

-

Proposed mechanism for conversion of 2,4,5-T into 5-chloro-2-hydroxy-1,4-benzoquinone by AC1100 PT88 cells (15). - ResearchGate. (URL: [Link])

-

Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. (URL: [Link])

-

Photochemical and microbial degradation of 2,4,5-trichloroaniline in a freshwater lake. (URL: [Link])

-

Bioaccumulation and oxidative stress caused by pesticides in Cyprinus carpio reared in a rice-fish system - PubMed. (URL: [Link])

-

Human health effects of 2,4,5-T and its toxic contaminants - PubMed. (URL: [Link])

-

Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. (URL: [Link])

-

2,4,5-Trichlorophenoxyacetic acid - Wikipedia. (URL: [Link])

-

Biodegradation of 2,4,5-trichlorophenoxyacetic acid by Burkholderia cepacia strain AC1100: evolutionary insight - PubMed. (URL: [Link])

-

Degradation of 2,4,5-Trichlorophenoxyacetic Acid in Woody Plants - PMC - NIH. (URL: [Link])

-

Abiotic degradation of chlorinated ethanes and ethenes in water - PMC - NIH. (URL: [Link])

-

MOVEMENT AND PERSISTENCE OF 2,4,5-TRICHLOROPHENOXYACETIC ACID IN A FOREST WATERSHED IN THE EASTERN UNITED STATES. (URL: [Link])

-

2,4,5-Trichlorophenoxyacetic Acid Pathway Map - Eawag-BBD. (URL: [Link])

-

2,4,5-trichlorophenoxyacetic acid - AERU - University of Hertfordshire. (URL: [Link])

-

Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides - Frontiers. (URL: [Link])

-

Removal and Ecotoxicity of 2,4-D and MCPA in Microbial Cultures Enriched with Structurally-Similar Plant Secondary Metabolites - MDPI. (URL: [Link])

-

Biodegradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and analysis of the degradation products (3) - ResearchGate. (URL: [Link])

-

Environmental fate and toxicology of chlorothalonil - PubMed. (URL: [Link])

-

Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam - PMC - PubMed Central. (URL: [Link])

-

2,4,5-Trichlorophenol | EPA. (URL: [Link])

-

Biodegradation of 2,4,5-trichlorophenoxyacetic acid by a pure culture of Pseudomonas cepacia - ResearchGate. (URL: [Link])

-

Biodegradation of 2,4,5-trichlorophenoxyacetic acid in soil by a pure culture of Pseudomonas cepacia - ResearchGate. (URL: [Link])

-

Photodecomposition of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in water - PubMed. (URL: [Link])

-

Bioaccumulation of Organic and Inorganic Pollutants in Fish from Thermaikos Gulf: Preliminary Human Health Risk Assessment Assisted by a Computational Approach - MDPI. (URL: [Link])

-

Aqueous photochemistry of triclosan: formation of 2,4-dichlorophenol, 2,8-dichlorodibenzo-p-dioxin, and oligomerization products - PubMed. (URL: [Link])

-

Microplastics reduce the bioaccumulation and oxidative stress damage of triazole fungicides in fish - PubMed. (URL: [Link])

-

Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. (URL: [Link])

-

Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (URL: [Link])

-

(PDF) Environmental Fate and Toxicology of Chlorothalonil - ResearchGate. (URL: [Link])

-

(PDF) Hydrolysis of 2,4-dithiophenobarbital - ResearchGate. (URL: [Link])

-

Bioaccumulation and toxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin and related compounds in aquatic ecosystems - OSTI.GOV. (URL: [Link])

-

Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products - NIH. (URL: [Link])

-